molecular formula C14H14ClNO B1288284 3-Chloro-4-(3,4-dimethylphenoxy)aniline CAS No. 84865-95-2

3-Chloro-4-(3,4-dimethylphenoxy)aniline

Cat. No. B1288284
CAS RN: 84865-95-2
M. Wt: 247.72 g/mol
InChI Key: BMCARPLEMPBICF-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(3,4-dimethylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various chemical syntheses and industrial processes. While the specific compound is not directly studied in the provided papers, related chlorinated anilines and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was achieved through high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a 72.0% overall yield . Similarly, 3-chloro-4-(3-fluorobenzyloxy)aniline was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation and subsequent reduction, with an 82% yield . These methods suggest that the synthesis of 3-Chloro-4-(3,4-dimethylphenoxy)aniline could potentially be achieved through analogous chlorination, condensation, and reduction reactions.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic investigation of related compounds, such as 4-chloro-4'dimethylamino-benzylidene aniline, have been studied using density functional theory (DFT). These studies include geometry optimization, electrostatic potential surface mapping, and vibrational wavenumber analysis with Raman scattering activities and infrared absorption intensities . Such analyses are crucial for understanding the molecular structure of chlorinated anilines, which can be applied to predict the structure of 3-Chloro-4-(3,4-dimethylphenoxy)aniline.

Chemical Reactions Analysis

The reactivity of chlorinated anilines can vary significantly depending on the substituents present on the aromatic ring. For example, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene involved an electrooxidative double ene-type chlorination, which was influenced by the functional groups present in the starting materials . Additionally, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, including 3-chloro-4-hydroxyaniline, involved intramolecular hydroxylation-induced chlorine migration . These reactions highlight the potential pathways and transformations that 3-Chloro-4-(3,4-dimethylphenoxy)aniline might undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines are determined by their molecular structure, which affects their solubility, melting point, and reactivity. The synthesis and characterization of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, involved techniques like thin-layer chromatography (TLC), melting point determination, and nuclear magnetic resonance (NMR) spectroscopy . These methods are essential for confirming the identity and purity of the synthesized compounds and can be used to analyze the physical and chemical properties of 3-Chloro-4-(3,4-dimethylphenoxy)aniline.

Scientific Research Applications

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel compounds related to 3-Chloro-4-(3,4-dimethylphenoxy)aniline offers insights into potential applications in material science and organic synthesis. For example, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights innovative synthetic routes involving chloral and substituted anilines, revealing the diversity of products that can be obtained and their conformational characteristics through spectroscopic and computational methods (Issac & Tierney, 1996).

Catalytic Synthesis

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) illustrates the use of catalysts in producing oxygenated fuels from simpler chemical precursors, including potentially chlorinated anilines. These compounds contribute to reduced hazardous emissions from diesel engines, demonstrating an environmental application of related chemistry (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental Impact and Degradation

Studies on the environmental impact, degradation pathways, and remediation of chlorinated compounds provide context for understanding how derivatives of chlorinated anilines, such as 3-Chloro-4-(3,4-dimethylphenoxy)aniline, might behave in natural and engineered systems. Research on chlorophenols in municipal solid waste incineration, for example, explores the formation of dioxins and the correlation between precursor compounds and dioxin levels, which could be relevant for assessing the environmental implications of related aniline derivatives (Peng et al., 2016).

properties

IUPAC Name

3-chloro-4-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCARPLEMPBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599147
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3,4-dimethylphenoxy)aniline

CAS RN

84865-95-2
Record name 3-Chloro-4-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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